N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl group via an ethenyl bridge, and further substituted with a methylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the reaction of 2-aminothiophenol with aldehydes under oxidative conditions.
Ethenyl Bridge Formation: The ethenyl linkage is introduced via a Heck coupling reaction between the benzothiazole derivative and a suitable styrene derivative.
Sulfonamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents would be carefully controlled to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the ethenyl bridge can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced ethenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the ethenyl and sulfonamide groups.
1,3-Benzothiazole-2-ylmethanol: A derivative with a hydroxyl group instead of the ethenyl linkage.
2-Phenylbenzothiazole: A simpler derivative with a phenyl group directly attached to the benzothiazole.
Uniqueness
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide is unique due to its combination of a benzothiazole core, an ethenyl bridge, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-16-6-13-19(14-7-16)28(25,26)24-18-11-8-17(9-12-18)10-15-22-23-20-4-2-3-5-21(20)27-22/h2-15,24H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXDBKFDXOTEFZ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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